Ethyl 4-bromo-2-methylbenzoate CAS number and properties
Ethyl 4-bromo-2-methylbenzoate CAS number and properties
This guide is structured as an advanced technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable protocols, mechanistic insight, and verifiable data over generic descriptions.
A Versatile Scaffold for Ortho-Substituted Aryl Functionalization in Medicinal Chemistry
Executive Summary
Ethyl 4-bromo-2-methylbenzoate (CAS: 220389-34-4 ) is a bifunctional aromatic building block characterized by two distinct reactive handles: an electrophilic ester and a nucleophile-receptive aryl bromide. Its structural uniqueness lies in the ortho-methyl group, which provides steric shielding that influences regioselectivity during metal-catalyzed cross-couplings and modulates metabolic stability in downstream pharmaceutical candidates.
This compound serves as a critical intermediate in the synthesis of HCV NS5A inhibitors and SGLT2 inhibitors , acting as a precursor for complex bi-aryl systems and benzylic functionalization.
Physicochemical Profile & Identification
Precise characterization is essential for establishing starting material quality (SMQ). The following data represents the standard analytical profile.
Table 1: Chemical Identity & Properties
| Property | Specification |
| CAS Number | 220389-34-4 |
| IUPAC Name | Ethyl 4-bromo-2-methylbenzoate |
| Molecular Formula | C₁₀H₁₁BrO₂ |
| Molecular Weight | 243.10 g/mol |
| Appearance | Clear colorless to light yellow liquid |
| Boiling Point | ~290 °C (Predicted); Distillable under high vacuum |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF; Insoluble in water |
| Flash Point | >100 °C (Closed Cup) |
Spectroscopic Signature (¹H NMR)
Solvent: CDCl₃, 400 MHz The ortho-methyl group creates a distinct diagnostic singlet, while the ethyl ester presents a classic quartet-triplet pattern.
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δ 7.79 (d, J = 8.4 Hz, 1H, Ar-H ortho to ester)
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δ 7.41 (s, 1H, Ar-H ortho to methyl/bromo)
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δ 7.39 (d, J = 8.4 Hz, 1H, Ar-H meta to ester)
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δ 4.35 (q, J = 7.1 Hz, 2H, -OCH ₂CH₃)
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δ 2.58 (s, 3H, Ar-CH ₃)
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δ 1.39 (t, J = 7.1 Hz, 3H, -OCH₂CH ₃)
Synthetic Manufacturing Protocol
Methodology: Fischer Esterification Rationale: While acid chlorides can be used, the direct Fischer esterification of 4-bromo-2-methylbenzoic acid is preferred for process safety and cost-efficiency, avoiding the generation of HCl gas and moisture-sensitive intermediates.
Reagents & Stoichiometry[1][3][6][7][8]
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Precursor: 4-Bromo-2-methylbenzoic acid (1.0 equiv)
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Solvent/Reagent: Absolute Ethanol (10-15 volumes)
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Catalyst: Conc. H₂SO₄ (0.5 - 1.0 equiv) or Thionyl Chloride (1.2 equiv, alternative activation)
Step-by-Step Protocol
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Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
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Dissolution: Charge 4-bromo-2-methylbenzoic acid (e.g., 10.0 g) into Absolute Ethanol (100 mL). Stir until a suspension forms.
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Activation: Add concentrated H₂SO₄ (2.5 mL) dropwise over 10 minutes. Exothermic reaction – monitor internal temperature.[1]
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Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 12–18 hours. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC until starting material is <1%.
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Workup:
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Cool reaction to room temperature.
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Concentrate under reduced pressure to remove excess ethanol (approx. 80% volume reduction).
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Dilute residue with Ethyl Acetate (100 mL) and wash carefully with Saturated NaHCO₃ (2 x 50 mL) to neutralize acid catalyst. Caution: CO₂ evolution.[1]
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Wash organic layer with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.
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Purification: Concentrate the filtrate to yield the crude oil. High-purity product (>98%) is typically obtained via vacuum distillation or short-path silica plug filtration if color persists.
Reactivity & Functionalization Pathways
Ethyl 4-bromo-2-methylbenzoate acts as a divergent scaffold. The bromine atom facilitates carbon-carbon bond formation, while the benzylic methyl group allows for radical functionalization.
Pathway Visualization (DOT Diagram)
The following diagram illustrates the three primary reactivity modes: Suzuki Coupling , Benzylic Bromination , and Hydrolysis .
Caption: Divergent synthesis pathways. Green: C-C coupling; Red: Radical substitution; Yellow: Ester hydrolysis.[1]
Detailed Reaction Workflows
A. Sonogashira Coupling (Alkynylation)
Used to install alkyne linkers for macrocyclization or extended pi-systems.
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Reagents: 1-Alkyne (1.2 equiv), CuI (5 mol%), Pd(PPh₃)₂Cl₂ (2 mol%), Et₃N (excess).
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Conditions: Sealed tube, 80 °C, 12h.
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Mechanism: The ortho-methyl group exerts steric pressure, often requiring slightly higher catalyst loading or temperature compared to non-substituted benzoates to facilitate the oxidative addition step.
B. Benzylic Bromination (Wohl-Ziegler)
Critical for generating intermediates for HCV NS5A inhibitors.
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Reagents: N-Bromosuccinimide (NBS, 1.1 equiv), Benzoyl Peroxide or AIBN (cat).
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Solvent: CCl₄ or Trifluorotoluene (greener alternative).
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Protocol: Reflux under inert atmosphere.
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Note: This reaction competes with aromatic bromination; however, the electron-withdrawing ester deactivates the ring, favoring radical attack at the benzylic methyl position.
Applications in Drug Discovery[1]
Case Study: HCV NS5A Inhibitor Synthesis
Ethyl 4-bromo-2-methylbenzoate is a documented starting material in the synthesis of antiviral agents.
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Benzylic Functionalization: The compound is brominated at the methyl group (Pathway B above).[2][3][4]
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Nucleophilic Substitution: The resulting benzyl bromide reacts with nitrogen heterocycles (e.g., imidazole derivatives) to build the core antiviral scaffold.
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Coupling: The aryl bromide remains intact for subsequent Suzuki coupling to attach the second half of the bi-aryl pharmacophore.
Case Study: SGLT2 Inhibitors
The scaffold is used to construct diarylmethane motifs. The ester is reduced to a benzyl alcohol or aldehyde, which is then coupled with sugar moieties or heterocycles to form the glucoside pharmacophore essential for diabetes management.
Safety, Handling, & Storage[10]
Hazard Identification (GHS)
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Signal Word: Warning
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Storage Protocols
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Temperature: Store at 2–8 °C (Refrigerated).
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow hydrolysis or oxidation over long periods.
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Container: Amber glass to protect from light, particularly if trace radical initiators are present.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21729626: Ethyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
- Google Patents (2015).Pesticidal compositions and methods related thereto (CN104981155A). (Contains NMR data).
- European Patent Office (2014).Inhibitors of HCV NS5A comprising a bicyclic core (EP2682393A1). (Details benzylic bromination).
Sources
- 1. Octane, 4-methyl- (CAS 2216-34-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. US7576099B2 - Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CN104981155A - Pesticidal compositions and methods related thereto - Google Patents [patents.google.com]






